

A Comparative Toxicological and Dermatological Assessment of Cinnamyl Alcohol and Alternative Fragrance Ingredients

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Compound of Interest

Compound Name: Cinnamyl Alcohol

Cat. No.: B053735

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This guide provides an objective comparison of the toxicological and dermatological properties of **cinnamyl alcohol**, a commonly used fragrance ingredient, with several alternatives. The information presented is collated from a range of scientific studies and regulatory assessments, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Data Presentation: Comparative Dermatological and Toxicological Data

The following table summarizes key quantitative data for **cinnamyl alcohol** and selected fragrance alternatives. The primary endpoints for comparison are skin sensitization potential, as measured by the Local LymphNode Assay (LLNA) EC3 value (the effective concentration needed to produce a threefold increase in lymphocyte proliferation), and the No Observed Effect Level (NOEL) or No Expected Sensitization Induction Level (NESIL) from human studies, where available.

Fragrance Ingredient	CAS Number	LLNA EC3 Value (%)	Skin Sensitization Potency Classification	Dermal NOEL/NESIL ($\mu\text{g}/\text{cm}^2$)
Cinnamyl Alcohol	104-54-1	13 - 21	Weak to Moderate	2900[1]
Cinnamaldehyde	104-55-2	0.75	Strong	500 (NOAEL for sensitization)[1]
Isoeugenol	97-54-1	9.4 - 12.7[2]	Moderate	2300 (as isoeugenyl acetate)[3]
Geraniol	106-24-1	11.4[4]	Weak to Moderate	55 (AEL)
Hydroxycitronella	107-75-5	20[5]	Weak	4900[6]

Experimental Protocols

Detailed methodologies for key toxicological and dermatological assessments are provided below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Guinea Pig Maximization Test (GPMT) - OECD 406

The GPMT is a method to assess the skin sensitization potential of a substance.

1. Induction Phase:

- Intradermal Induction (Day 0): Three pairs of intradermal injections (0.1 mL each) are made into the shaved shoulder region of the guinea pig.
- Injection 1: Freund's Complete Adjuvant (FCA) mixed with water (1:1).
- Injection 2: The test substance in a suitable vehicle.
- Injection 3: The test substance emulsified in the FCA/water mixture.

- Topical Induction (Day 7): The test substance, prepared in a vehicle to cause mild irritation, is applied to a filter paper and placed over the injection sites. The area is covered with an occlusive dressing for 48 hours.

2. Challenge Phase (Day 21):

- A patch containing the test substance at the maximum non-irritating concentration is applied to a naive area on the flank of the animal for 24 hours under an occlusive dressing.
- The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is conducted to determine the irritation and/or sensitization potential of a substance in human subjects.^{[7][8][9]}

1. Induction Phase:

- A small amount of the test material (approx. 0.2g or 0.2mL) is applied to an occlusive or semi-occlusive patch.^[7]
- The patch is applied to the upper back of at least 50 volunteers for a 24-hour period.^{[7][9]}
- This procedure is repeated nine times over a three-week period at the same application site.^{[7][8]}
- The site is evaluated for any signs of irritation before each new patch application.^[7]

2. Rest Period:

- A rest period of 10 to 21 days follows the induction phase, during which no patches are applied.^[7]

3. Challenge Phase:

- A challenge patch with the test material is applied to a new, untreated site on the back.^{[7][9]}
- The patch is removed after 24 hours, and the site is evaluated for signs of sensitization (erythema, edema, papules, vesicles) at 24, 48, and 72 hours post-application.^[9]

Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the first-choice in vivo method for assessing skin sensitization potential.^[10]

1. Application of Test Substance:

- The test substance is applied to the dorsal surface of each ear of the mice (typically female CBA/J strain) for three consecutive days.[11]
- A minimum of three concentrations of the test substance are used, along with a negative control (vehicle only) and a positive control group.

2. Proliferation Measurement:

- On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.[11]
- Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.[11]
- A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured by scintillation counting.

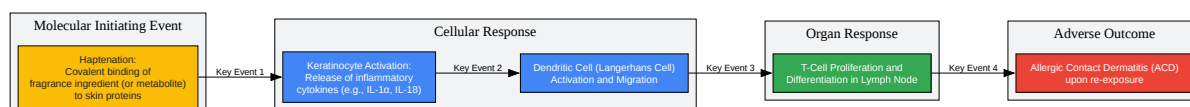
3. Calculation of Stimulation Index (SI):

- The SI for each group is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.
- A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value is then calculated from the dose-response curve.

Mandatory Visualizations

Skin Sensitization Adverse Outcome Pathway (AOP)

The following initiating diagram illustrates the key events in the adverse outcome pathway for skin sensitization, from the initial molecular initiating event to the final adverse outcome of allergic contact dermatitis.

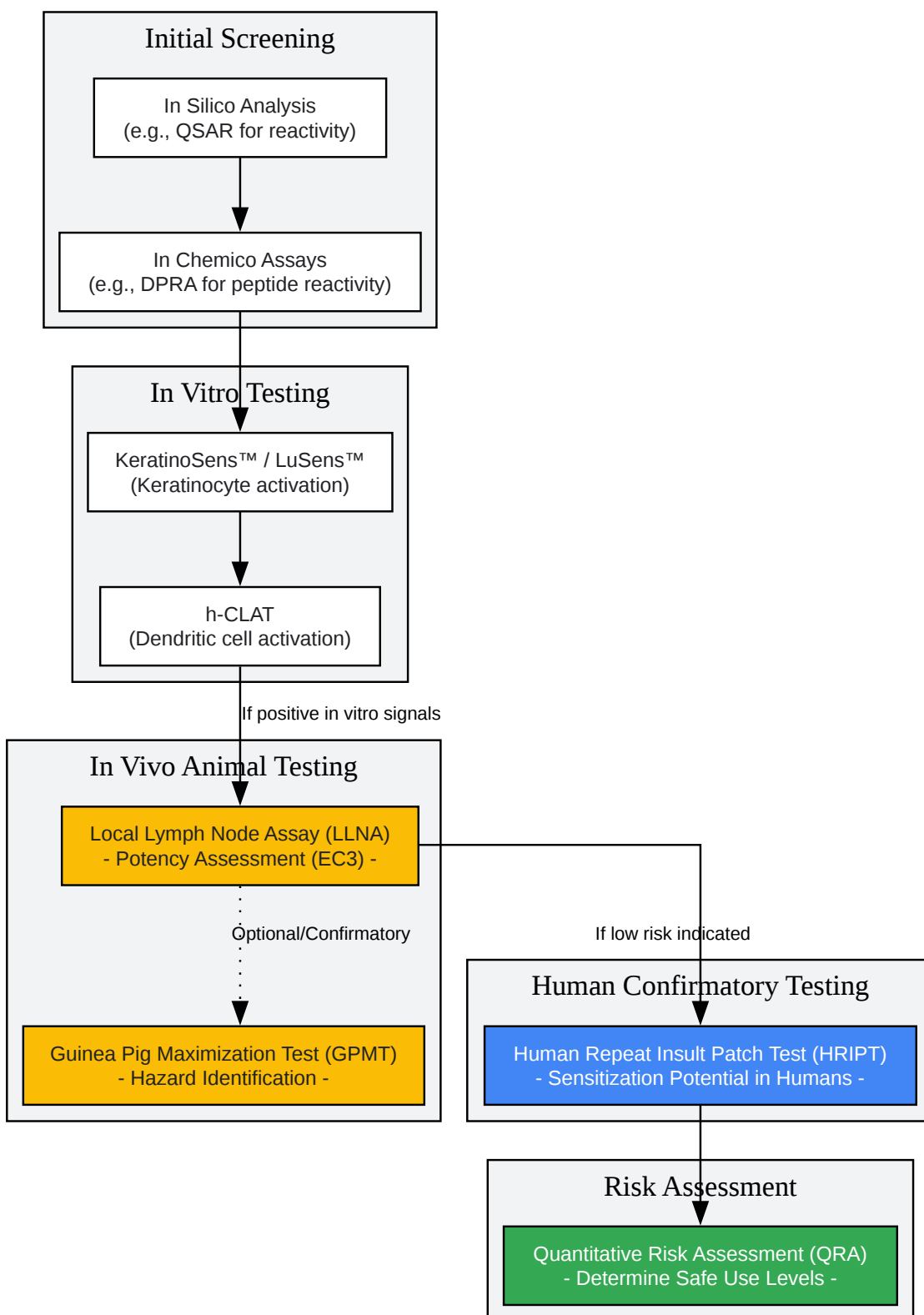


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Caption: The Adverse Outcome Pathway for Skin Sensitization.

Experimental Workflow for Dermatological Assessment

This diagram outlines a typical workflow for the toxicological and dermatological assessment of a new fragrance ingredient.



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Caption: Experimental workflow for fragrance ingredient safety assessment.

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